molecular formula C19H21ClFN3O2S2 B2998620 N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride CAS No. 1215471-30-9

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride

Cat. No.: B2998620
CAS No.: 1215471-30-9
M. Wt: 441.96
InChI Key: AGVGXYZEBLFUMB-UHFFFAOYSA-N
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of 4-fluorobenzo[d]thiazole: This can be achieved by reacting 4-fluoroaniline with carbon disulfide and chlorine, followed by cyclization.

    Attachment of the morpholinopropyl group: The intermediate 4-fluorobenzo[d]thiazole is then reacted with 3-chloropropylmorpholine under basic conditions to introduce the morpholinopropyl moiety.

    Formation of thiophene-2-carboxamide: The final step involves coupling the intermediate with thiophene-2-carboxylic acid chloride in the presence of a base to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carboxamide group to an amine.

    Substitution: The fluorine atom on the benzothiazole ring can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride
  • N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride

Uniqueness

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2S2.ClH/c20-14-4-1-5-15-17(14)21-19(27-15)23(18(24)16-6-2-13-26-16)8-3-7-22-9-11-25-12-10-22;/h1-2,4-6,13H,3,7-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVGXYZEBLFUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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